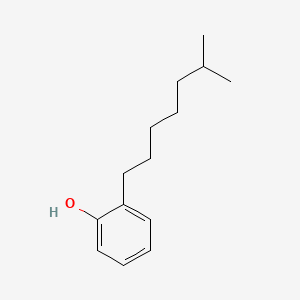
Isooctylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctylphenol is typically synthesized through the alkylation of phenol with isooctene in the presence of an acid catalyst . The reaction involves the substitution of a hydrogen atom on the phenol ring with an isooctyl group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with isooctene under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures . The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Isooctylphenol undergoes various chemical reactions, including:
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Isooctylphenol has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in the synthesis of polymers and resins.
Biology: Employed in the preparation of buffer solutions for protein purification and chromatography.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of lubricants, adhesives, and plasticizers.
Mechanism of Action
Isooctylphenol exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and emulsification of hydrophobic substances . This property is particularly useful in industrial applications where the uniform dispersion of materials is required.
Comparison with Similar Compounds
Nonylphenol: Another alkylphenol with similar surfactant properties but with a longer alkyl chain.
Octylphenol: Similar to isooctylphenol but with a straight-chain alkyl group instead of a branched one.
Uniqueness: this compound is unique due to its branched alkyl chain, which provides better solubility and emulsification properties compared to its straight-chain counterparts . This makes it particularly effective in applications requiring high-performance surfactants.
Properties
CAS No. |
11081-15-5 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-(6-methylheptyl)phenol |
InChI |
InChI=1S/C14H22O/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h6-7,10-12,15H,3-5,8-9H2,1-2H3 |
InChI Key |
NFAOATPOYUWEHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



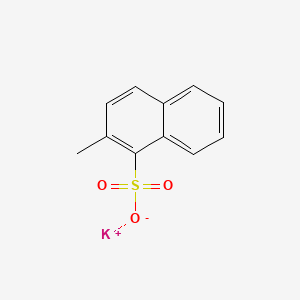
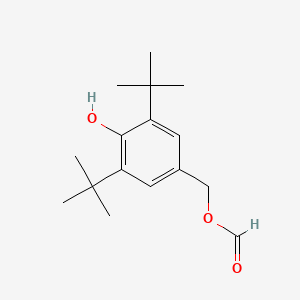
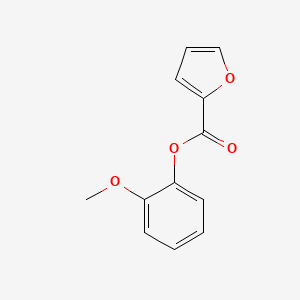
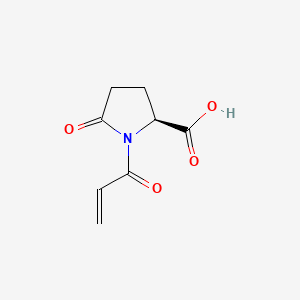
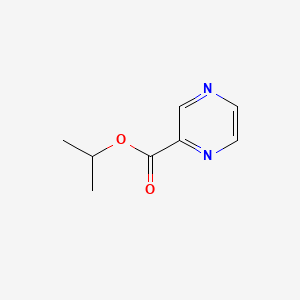
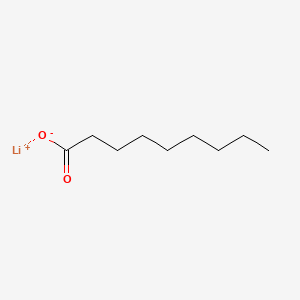

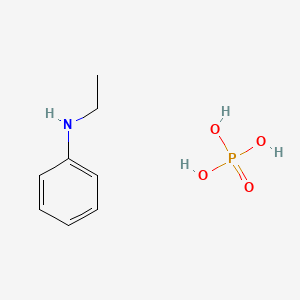
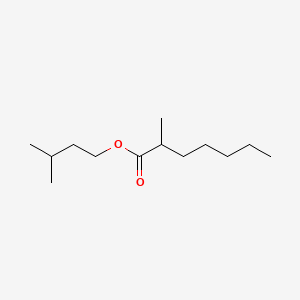
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)


